Cas no 1690069-53-4 ((2R)-1-amino-3-(methylsulfanyl)propan-2-ol)

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-amino-3-(methylsulfanyl)propan-2-ol
- EN300-1867920
- 1690069-53-4
- SCHEMBL21917747
-
- Inchi: 1S/C4H11NOS/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1
- InChI Key: KEIQKKPJCFAQSV-SCSAIBSYSA-N
- SMILES: S(C)C[C@@H](CN)O
Computed Properties
- Exact Mass: 121.05613515g/mol
- Monoisotopic Mass: 121.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 42.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 71.6Ų
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867920-1.0g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 1g |
$1599.0 | 2023-06-02 | ||
Enamine | EN300-1867920-0.5g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 0.5g |
$1536.0 | 2023-09-18 | ||
Enamine | EN300-1867920-10.0g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 10g |
$6882.0 | 2023-06-02 | ||
Enamine | EN300-1867920-0.25g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 0.25g |
$1472.0 | 2023-09-18 | ||
Enamine | EN300-1867920-5.0g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 5g |
$4641.0 | 2023-06-02 | ||
Enamine | EN300-1867920-10g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 10g |
$6882.0 | 2023-09-18 | ||
Enamine | EN300-1867920-0.1g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 0.1g |
$1408.0 | 2023-09-18 | ||
Enamine | EN300-1867920-0.05g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 0.05g |
$1344.0 | 2023-09-18 | ||
Enamine | EN300-1867920-1g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 1g |
$1599.0 | 2023-09-18 | ||
Enamine | EN300-1867920-2.5g |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol |
1690069-53-4 | 2.5g |
$3136.0 | 2023-09-18 |
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on (2R)-1-amino-3-(methylsulfanyl)propan-2-ol
Introduction to (2R)-1-amino-3-(methylsulfanyl)propan-2-ol and Its Significance in Modern Chemical Research
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol, with the CAS number 1690069-53-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral alcohol has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of enantiomerically pure compounds. The presence of both an amino group and a methylsulfanyl group makes this molecule a versatile intermediate, facilitating various chemical transformations that are crucial for the creation of complex molecular architectures.
The compound's stereochemistry, specifically its (2R) configuration, is a critical factor in its biological activity. In pharmaceuticals, the enantiomeric purity of a drug can significantly influence its efficacy and safety profile. (2R)-1-amino-3-(methylsulfanyl)propan-2-ol serves as a building block for synthesizing advanced intermediates that are used in the development of novel therapeutic agents. Its structural motif is reminiscent of natural products found in microorganisms, which often exhibit potent biological activities.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for (2R)-1-amino-3-(methylsulfanyl)propan-2-ol. These methods include asymmetric hydrogenation and enzymatic resolutions, which allow for the precise control of stereochemistry. The ability to produce this compound in high yields and purity has opened new avenues for research in medicinal chemistry. For instance, researchers have utilized this compound as a precursor in the synthesis of protease inhibitors, which are essential for treating various inflammatory and infectious diseases.
The role of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol extends beyond its use as an intermediate. It has also been explored as a ligand in coordination chemistry, where it forms complexes with transition metals. These metal complexes exhibit catalytic properties that are useful in organic transformations, such as cross-coupling reactions. The methylsulfanyl group, in particular, enhances the ligand's ability to stabilize metal centers, making it an effective tool for designing novel catalysts.
In the realm of drug discovery, (2R)-1-amino-3-(methylsulfanyl)propan-2-ol has been incorporated into libraries of compounds for high-throughput screening. Its structural features make it a promising candidate for targeting specific biological pathways. For example, derivatives of this compound have shown potential in inhibiting kinases, which are overactive in many cancers. The amino group provides a site for further functionalization, allowing researchers to tailor the molecule's properties to enhance its binding affinity and selectivity.
The compound's biodegradability is another noteworthy aspect. Unlike many synthetic chemicals that persist in the environment, (2R)-1-amino-3-(methylsulfanyl)propan-2-ol can be metabolized by microbial enzymes. This characteristic makes it an environmentally friendly choice for industrial applications where waste management is a concern. Additionally, its low toxicity profile suggests that it can be handled safely in laboratory settings without posing significant health risks.
Future research directions may focus on exploring new synthetic routes that minimize waste and energy consumption. Green chemistry principles are increasingly being applied to optimize processes like fermentation and biocatalysis, which could revolutionize how (2R)-1-amino-3-(methylsulfanyl)propan-2-ol is produced. Furthermore, computational methods such as molecular modeling are being used to predict the behavior of this compound in different environments, aiding in the design of more effective synthetic strategies.
The integration of machine learning into chemical research has also accelerated the discovery of new applications for (2R)-1-amino-3-(methylsulfanyl)propan-2-ol. By analyzing vast datasets, researchers can identify patterns that suggest novel uses for this compound or derivatives thereof. This interdisciplinary approach combines traditional organic synthesis with cutting-edge computational techniques to drive innovation forward.
In conclusion, (2R)-1-amino-3-(methylsulfanyl)propan-2-ol represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it invaluable for drug development, catalysis, and environmental science. As research continues to evolve, we can expect even more innovative uses for this versatile molecule emerges from ongoing studies.
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